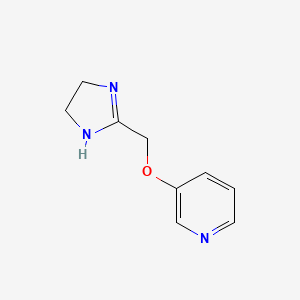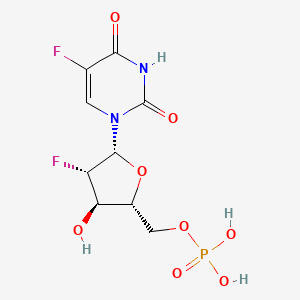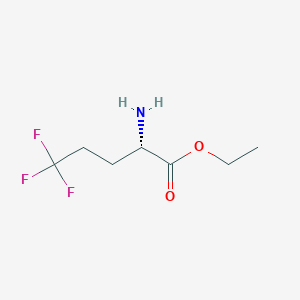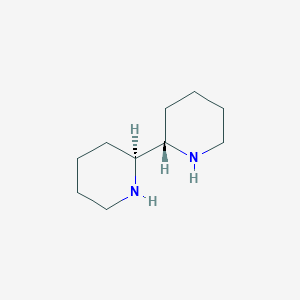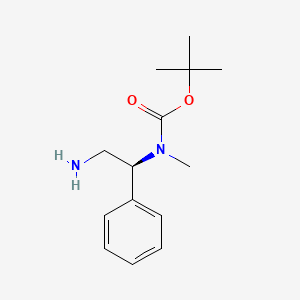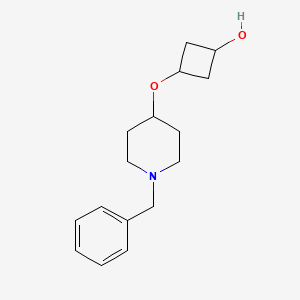
3-Bromo-1-fluoro-8-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-fluoro-8-methylnaphthalene is an organic compound with the molecular formula C11H8BrF It is a derivative of naphthalene, where the hydrogen atoms at positions 3, 1, and 8 are substituted by bromine, fluorine, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-fluoro-8-methylnaphthalene typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-8-methylnaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-1-fluoronaphthalene is reacted with a methylboronic acid derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-fluoro-8-methylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted naphthalenes with various functional groups.
Oxidation: Formation of naphthalene carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated naphthalenes.
Scientific Research Applications
3-Bromo-1-fluoro-8-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-fluoro-8-methylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes, receptors, or DNA, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-methylnaphthalene: Similar structure but lacks the fluorine atom.
3-Bromo-1-fluoronaphthalene: Similar structure but lacks the methyl group.
1-Fluoro-8-methylnaphthalene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1-fluoro-8-methylnaphthalene is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the naphthalene ring
Properties
Molecular Formula |
C11H8BrF |
|---|---|
Molecular Weight |
239.08 g/mol |
IUPAC Name |
3-bromo-1-fluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H8BrF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3 |
InChI Key |
ULTBWKIEDCCSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


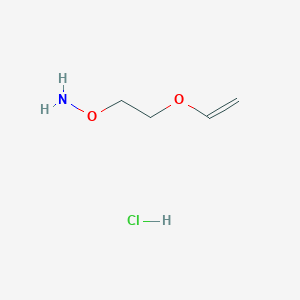
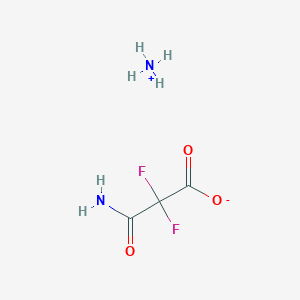
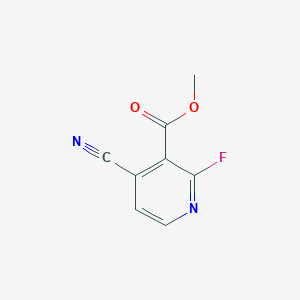
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
